molecular formula C18H17N3 B12119268 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline

4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline

Cat. No.: B12119268
M. Wt: 275.3 g/mol
InChI Key: BLYDLZITDXBZEG-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. The unique structure of this compound makes it a subject of interest for researchers exploring its potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, typically catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .

Industrial Production Methods: Industrial production of these compounds may utilize microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine under microwave conditions . This method offers high efficiency and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions can produce a variety of derivatives, including carbonyl compounds and amines, which can be further utilized in different applications.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

7-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-11(2)21-17-12(3)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-11H,1-3H3

InChI Key

BLYDLZITDXBZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C(C)C

Origin of Product

United States

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